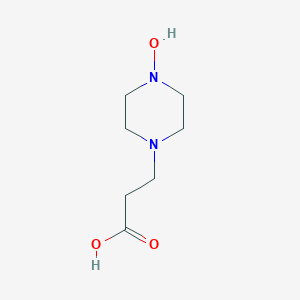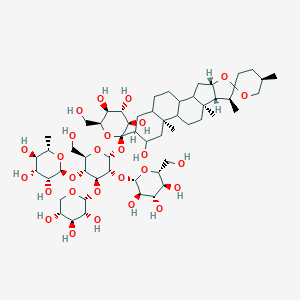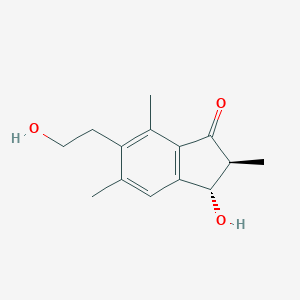![molecular formula C15H16N2O3S B148630 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-52-4](/img/structure/B148630.png)
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid, also known as DTTA, is a thiazolyl blue tetrazolium bromide (MTT) analog that is commonly used in scientific research as a biochemical and physiological indicator. DTTA is a synthetic compound that has gained popularity due to its ability to measure cellular metabolic activity and viability.
Wirkmechanismus
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is reduced by mitochondrial dehydrogenases to form a blue formazan product. The amount of formazan produced is directly proportional to the metabolic activity of the cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also oxidized by ROS to form a colorless product, which can be used to measure ROS levels. The mechanism of action of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is based on the redox properties of the compound, which allows it to react with cellular metabolites and ROS.
Biochemische Und Physiologische Effekte
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of mitochondrial respiratory chain complexes I and II, as well as the activity of succinate dehydrogenase. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has a number of advantages for lab experiments. It is easy to use and provides fast and reliable results. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also compatible with a wide range of cell types and can be used in both in vitro and in vivo experiments. However, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has some limitations. It is not suitable for long-term experiments, as the color of the formazan product fades over time. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid can be affected by the presence of certain compounds, such as reducing agents and detergents.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research. One area of interest is the development of new 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid analogs with improved properties, such as increased sensitivity and stability. Another area of interest is the use of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in the development of new therapies for cancer and other diseases. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid has also been proposed as a potential tool for the diagnosis and monitoring of mitochondrial dysfunction. Further research is needed to explore these and other potential applications of 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid in scientific research.
Synthesemethoden
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is synthesized from 4-dimethylaminobenzaldehyde, thiosemicarbazide, and 2-bromo-2-methylpropionic acid. The reaction involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form 4-(4-dimethylcarbamoylthiazol-2-yl)phenylhydrazone. This intermediate product is then treated with 2-bromo-2-methylpropionic acid to produce 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is widely used in scientific research as a biochemical and physiological indicator. It is commonly used in cell viability assays to measure the metabolic activity of cells. 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is also used in the detection of reactive oxygen species (ROS) and the evaluation of antioxidant activity. In addition, 2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid is used in the determination of enzyme activity and the analysis of mitochondrial function.
Eigenschaften
CAS-Nummer |
132483-52-4 |
|---|---|
Produktname |
2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C15H16N2O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-[4-[4-(dimethylcarbamoyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S/c1-9(15(19)20)10-4-6-11(7-5-10)13-16-12(8-21-13)14(18)17(2)3/h4-9H,1-3H3,(H,19,20) |
InChI-Schlüssel |
KUEXQZLPFIMSPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)